![molecular formula C28H25ClN4O3S B2601871 7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422283-40-7](/img/structure/B2601871.png)
7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of fluoroquinolone, a class of important synthetic antimicrobial agents . It has a complex structure with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position .
Synthesis Analysis
The synthesis of this compound involves several steps. The residue after evaporation of solvent under vacuum was purified by silica gel chromatography to give the final product . The structure of the product was characterized with 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular formula of the compound is C18H22N4O4 . The structure includes a piperazine ring, which is a common feature in many pharmaceutical compounds .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis
The compound has a molecular weight of 358.4 g/mol . Its exact mass and monoisotopic mass are 358.16410520 g/mol . The compound has a topological polar surface area of 98.8 Ų .科学的研究の応用
Synthesis and Chemical Properties
Compounds similar to "7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" have been synthesized through various chemical reactions. For instance, the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-ones involves reactions of 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones with N-BOC piperazine, followed by deprotection and sulfonylation steps (Acharyulu, Dubey, Reddy, & Suresh, 2010). This process might be related to or provide insights into the synthesis and chemical reactivity of the compound of interest.
Antimicrobial and Anticancer Properties
Derivatives of quinazoline, which share structural similarities with the compound , have been investigated for their antimicrobial and anticancer activities. For example, new 1,2,4-triazole derivatives have shown promising antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, 4-aminoquinoline derivatives were designed and synthesized, showing effectiveness against breast tumor cell lines, suggesting potential for anticancer applications (Solomon, Pundir, Lee, 2019).
Synthesis and Biological Potentials
The synthesis of piperazine derivatives incorporating quinazoline and their evaluation for antimicrobial and anticancer activities highlight the potential biomedical applications of these compounds. A study synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and found significant antimicrobial activity, comparable to standard drugs, and some level of anticancer activity (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Antioxidant and Cytotoxic Agents
The synthesis of berberine-piperazine conjugates and their evaluation as potential antioxidant and cytotoxic agents indicate another area of application. These conjugates were tested for in vitro antioxidant potency and anticancer activities, showing that some compounds were more active against certain cancer cell lines and exhibited significant radical scavenging activity (Mistry, Keum, Pandurangan, Patel, & Kim, 2016).
作用機序
将来の方向性
The compound and its derivatives have shown promising antimicrobial properties, especially against ciprofloxacin-resistant P. aeruginosa . Future research could focus on improving its potency against other resistant strains and reducing any potential side effects. Further studies could also explore its potential applications in other areas of medicine.
特性
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN4O3S/c1-18(34)20-4-9-23(10-5-20)31-12-14-32(15-13-31)26(35)21-6-11-24-25(16-21)30-28(37)33(27(24)36)17-19-2-7-22(29)8-3-19/h2-5,7-10,21,24-25H,6,11-17H2,1H3,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXHJKQKZVBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=S)N(C4=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
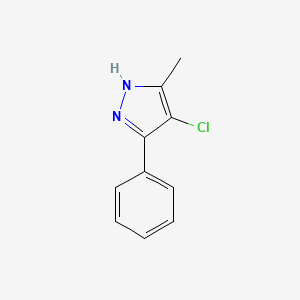
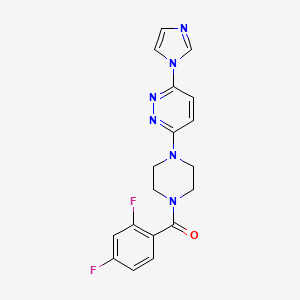
![1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601793.png)
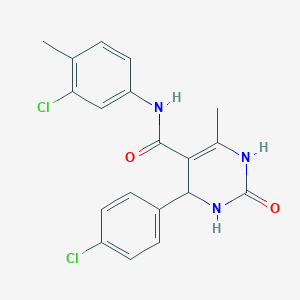
![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)
![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2601799.png)
![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)
![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
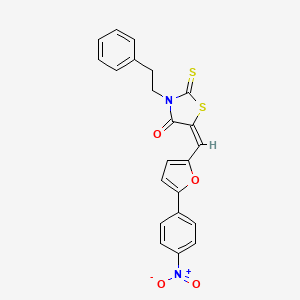
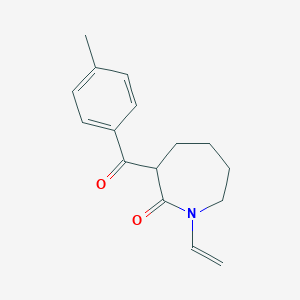
![3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2601807.png)
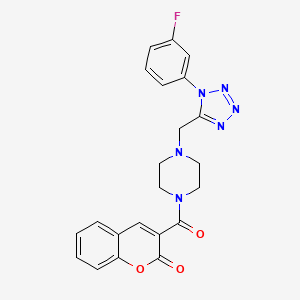
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)
